Methyl 5-bromo-4-chloroquinoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-bromo-4-chloroquinoline-2-carboxylate is a quinoline derivative known for its unique chemical structure and properties. Quinoline derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, organic synthesis, and industrial processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-4-chloroquinoline-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of aryl methyl ketones, arylamines, and 1,3-dicarbonyl compounds under mild conditions . The reaction conditions often involve the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-bromo-4-chloroquinoline-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
Methyl 5-bromo-4-chloroquinoline-2-carboxylate is extensively used in scientific research due to its versatile properties. Some of its applications include:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents.
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.
Materials Science: It is employed in the development of novel materials with specific properties.
Chemical Biology: It is used in the study of biological pathways and molecular interactions.
Wirkmechanismus
The mechanism of action of Methyl 5-bromo-4-chloroquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in biological research .
Vergleich Mit ähnlichen Verbindungen
Methyl 5-bromo-4-chloroquinoline-2-carboxylate can be compared with other quinoline derivatives such as Methyl 8-bromo-4-chloroquinoline-2-carboxylate and Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate While these compounds share a similar core structure, their unique substituents confer different chemical properties and applications
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique chemical structure and versatile reactivity make it a valuable tool in medicinal chemistry, organic synthesis, and materials science. Continued research on this compound and its derivatives holds promise for further advancements in these areas.
Eigenschaften
Molekularformel |
C11H7BrClNO2 |
---|---|
Molekulargewicht |
300.53 g/mol |
IUPAC-Name |
methyl 5-bromo-4-chloroquinoline-2-carboxylate |
InChI |
InChI=1S/C11H7BrClNO2/c1-16-11(15)9-5-7(13)10-6(12)3-2-4-8(10)14-9/h2-5H,1H3 |
InChI-Schlüssel |
WLHIOSIOVIWXAB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NC2=C(C(=CC=C2)Br)C(=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.